2-Propanol, 1-iodo-3-phenoxy-
CAS No.: 129501-25-3
Cat. No.: VC18918945
Molecular Formula: C9H11IO2
Molecular Weight: 278.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129501-25-3 |
|---|---|
| Molecular Formula | C9H11IO2 |
| Molecular Weight | 278.09 g/mol |
| IUPAC Name | 1-iodo-3-phenoxypropan-2-ol |
| Standard InChI | InChI=1S/C9H11IO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |
| Standard InChI Key | XWBJMMPMDOGFCW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OCC(CI)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 1-iodo-3-phenoxypropan-2-ol consists of a three-carbon chain (propanol) with functional groups at distinct positions:
-
Carbon 1: Iodine atom ()
-
Carbon 2: Hydroxyl group ()
-
Carbon 3: Phenoxy group ()
This arrangement is represented by the structural formula:
The iodine atom introduces significant polarity and reactivity, while the phenoxy group contributes steric bulk and aromatic stability .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 278.09 g/mol | |
| Density | 1.1–1.3 g/cm³ (estimated) | |
| Boiling Point | 250–260°C (decomposes) | |
| Solubility | Miscible in polar organic solvents (e.g., DMSO, ethanol) |
The compound’s liquid state at room temperature and moderate volatility facilitate its use in solution-phase reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves iodination of 3-phenoxy-1-propanol (CAS 6180-61-6) , a precursor synthesized via the Williamson ether synthesis between phenol and 3-chloro-1-propanol. Iodination is typically achieved using:
-
N-Bromosuccinimide (NBS) or iodine with clinoptilolite () as catalysts .
-
Reaction conditions: 60–80°C, anhydrous environment, 6–8 hours .
The mechanism proceeds via electrophilic substitution, where iodine replaces the hydroxyl proton at carbon 1. Yields exceed 70% in optimized setups .
Industrial Manufacturing
Scaled production employs continuous-flow reactors to enhance yield (85–90%) and purity (>98%). Key parameters monitored include:
Post-synthesis purification involves fractional distillation and recrystallization from ethanol-water mixtures.
Chemical Reactivity and Reaction Pathways
Nucleophilic Substitution
The iodine atom’s high leaving-group propensity enables S2 reactions with nucleophiles (e.g., amines, thiols):
This reactivity is exploited to synthesize derivatives like 3-phenoxypropan-2-amine, a precursor to β-blockers .
Intramolecular Cyclization
Under basic conditions, 1-iodo-3-phenoxypropan-2-ol undergoes cyclization to form 1,4-dioxane derivatives. Talybov (2025) demonstrated that iodo derivatives yield hydroxy-1,4-dioxanes via simultaneous C–I bond hydrolysis and ketalization :
This pathway is critical for producing heterocyclic compounds used in polymer stabilizers .
Applications in Pharmaceutical and Industrial Chemistry
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing:
-
Antihypertensive agents: Via amination to produce β-adrenergic antagonists.
-
Antifungal agents: Through substitution with thiourea derivatives .
Agrochemical Synthesis
Derivatives of 1-iodo-3-phenoxypropan-2-ol are precursors to:
-
Herbicides: By coupling with chlorophenoxyacetic acid.
-
Insect growth regulators: Via esterification with juvenile hormone analogs .
Specialty Polymers
Cyclization products (1,4-dioxanes) act as plasticizers and stabilizers in polyvinyl chloride (PVC) production .
Analytical Characterization Techniques
Spectroscopic Methods
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): R = 0.6 (silica gel, ethyl acetate/hexane 3:7) .
-
HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
| Hazard Statement | Risk Mitigation |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
| H315 (Causes skin irritation) | Wear nitrile gloves |
| H319 (Causes eye irritation) | Use safety goggles |
| H335 (May cause respiratory irritation) | Use fume hood |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume